N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Functional groups such as benzyl, methylphenyl, and propylthio can be introduced through substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, often under specific conditions such as the presence of catalysts, controlled temperature, and pH.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.
Materials Science: Utilization in the development of novel materials with unique properties, such as spirocyclic polymers.
Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds may:
Bind to specific receptors: Modulating their activity and influencing cellular pathways.
Inhibit enzymes: Blocking the catalytic activity of enzymes involved in critical biological processes.
Interact with DNA/RNA: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Such as spiro[4.5]decanes, which share the spirocyclic core structure.
Benzyl derivatives: Compounds with benzyl groups that exhibit similar chemical reactivity.
Thioethers: Compounds containing sulfur atoms bonded to carbon, similar to the propylthio group.
Uniqueness
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-3-17-31-23-22(21-11-9-19(2)10-12-21)27-25(28-23)13-15-29(16-14-25)24(30)26-18-20-7-5-4-6-8-20/h4-12H,3,13-18H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVLFELDJIHRCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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